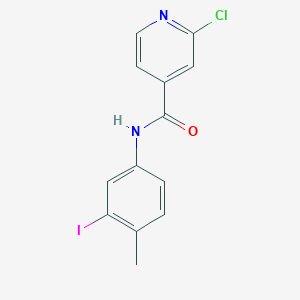

2-Chloro-N-(3-iodo-4-methylphenyl)pyridine-4-carboxamide

Description

Propriétés

IUPAC Name |

2-chloro-N-(3-iodo-4-methylphenyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClIN2O/c1-8-2-3-10(7-11(8)15)17-13(18)9-4-5-16-12(14)6-9/h2-7H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORGJOUEDLXTIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620014 | |

| Record name | 2-Chloro-N-(3-iodo-4-methylphenyl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585544-17-8 | |

| Record name | 2-Chloro-N-(3-iodo-4-methylphenyl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-iodo-4-methylphenyl)pyridine-4-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine-4-carboxylic acid and 3-iodo-4-methylaniline.

Coupling Reaction: The carboxylic acid group of 2-chloropyridine-4-carboxylic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine. This activated intermediate is then reacted with 3-iodo-4-methylaniline to form the desired amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-N-(3-iodo-4-methylphenyl)pyridine-4-carboxamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms in the compound can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aromatic ring and the carboxamide group.

Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom can be replaced with other groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the iodine atom can be replaced with various aryl or alkyl groups to form new substituted pyridine derivatives .

Applications De Recherche Scientifique

2-Chloro-N-(3-iodo-4-methylphenyl)pyridine-4-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

Industry: The compound can be used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-Chloro-N-(3-iodo-4-methylphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The presence of both a reactive amine group and halogen atoms allows for multiple pathways for chemical interactions and transformations. These interactions can affect various biological pathways, making the compound useful in scientific research .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Aryl Group

The aryl group’s substituents significantly impact molecular properties. Key analogs include:

Table 1: Substituent Effects on Pyridine-4-carboxamides

Key Observations :

- Iodine and Methyl Groups : The 3-iodo-4-methylphenyl group in the target compound increases molecular weight and lipophilicity compared to fluorine or methoxy analogs. Iodine may enhance binding via halogen bonding, as seen in antimycobacterial pyrazinecarboxamides .

- Fluorine and Methoxy : Fluorine (electron-withdrawing) and methoxy (electron-donating) groups modulate electronic properties, affecting solubility and metabolic stability .

Heterocyclic Core Variations

Replacing the pyridine ring with other heterocycles alters bioactivity:

Table 2: Pyridine vs. Pyrazine Analogs

Key Observations :

- Pyrazine Derivatives: Exhibit pronounced antimycobacterial activity, attributed to the pyrazine core’s electronic profile and substituent synergy .

Key Observations :

- Melting Points : Pyridine derivatives with chloro substituents (e.g., 2-chloro-N-(4-chlorophenyl)pyridine-4-carboxamide) often exhibit high melting points (>250°C), suggesting strong crystal lattice interactions .

- Synthesis : Pyridine-4-carboxamides are typically synthesized via coupling reactions between pyridine carboxylic acids and substituted anilines, achieving moderate yields (67–81%) .

Activité Biologique

2-Chloro-N-(3-iodo-4-methylphenyl)pyridine-4-carboxamide is a synthetic organic compound notable for its unique molecular structure, which includes a pyridine ring with halogen substituents. Its molecular formula is C13H10ClIN2O, and it has a molecular weight of approximately 372.59 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The structure of this compound can be represented as follows:

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has shown inhibitory effects against various bacterial strains, suggesting its potential application in treating infections. The compound's activity can be compared to other known antimicrobial agents, as illustrated in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 16.69 - 78.23 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Bacillus subtilis | 4.69 - 22.9 |

The MIC values indicate that the compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Anticancer Potential

In addition to its antimicrobial properties, preliminary studies suggest that this compound may also exhibit anticancer activity. Its structural similarity to other bioactive compounds positions it as a candidate for further investigation in cancer therapeutics. Molecular docking studies indicate that it may effectively bind to specific active sites on enzymes and receptors involved in cancer progression, potentially influencing enzyme activity and leading to therapeutic effects.

The mechanism of action of this compound involves its interaction with various biological targets due to the presence of halogen substituents and the carboxamide functional group. The chlorine atom allows for nucleophilic substitution reactions, while the iodo group may participate in cross-coupling reactions, enhancing its reactivity and potential biological interactions .

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-N-(3-iodo-4-methylphenyl)pyridine-4-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: The synthesis typically involves multi-step reactions, including halogenation and coupling steps. For example, chlorination of the pyridine ring (using POCl₃ or SOCl₂) followed by iodination of the aromatic phenyl group can be employed. Reaction optimization includes solvent selection (e.g., dichloromethane for improved solubility ), stoichiometric control of reagents, and temperature modulation (e.g., reflux conditions for 12–24 hours). Post-reaction purification via column chromatography or recrystallization ensures ≥98% purity, as validated by HPLC . Yield improvements (>90%) are achievable by using catalytic bases like triethylamine to neutralize HCl byproducts during amide bond formation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer: Structural confirmation requires a combination of 1H/13C NMR in deuterated DMSO to resolve proton environments and carbon frameworks, particularly distinguishing the chloro and iodo substituents . UV-Vis spectroscopy (λmax ~270–310 nm) identifies π→π* transitions in the pyridine and aryl rings. Mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z ≈ 427.93) and isotopic patterns for chlorine and iodine . Purity assessment (>98%) is best achieved via reverse-phase HPLC using a C18 column and acetonitrile/water gradient .

Q. What safety precautions are critical when handling this compound, given its potential toxicity?

- Methodological Answer: Classified under acute toxicity (Category 4 for oral/dermal/inhalation routes ), handling requires:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine particulates.

- Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

- Spill Management: Neutralize with activated carbon and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when synthesizing this compound?

- Methodological Answer: Spectral contradictions (e.g., unexpected splitting or missing peaks) may arise from:

- Solvent Impurities: Ensure deuterated solvents are ≥99.9% pure.

- Dynamic Exchange: Use variable-temperature NMR to detect tautomerism or rotational barriers.

- Byproduct Identification: Compare experimental spectra with computational predictions (DFT-based tools like Gaussian) . Cross-validation with 2D NMR (COSY, HSQC) clarifies coupling relationships and quaternary carbons .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with biological targets?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes/receptors (e.g., kinases). Focus on halogen bonding between iodine and protein backbone carbonyls .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes in explicit solvent. Analyze RMSD and binding free energy (MM-PBSA) .

- QSAR Models: Train regression models on analogs with known IC50 values to predict bioactivity .

Q. How should in vitro and in vivo studies be designed to evaluate the pharmacokinetic properties of this compound?

- Methodological Answer:

- In Vitro:

- Solubility: Measure in PBS (pH 7.4) and simulated gastric fluid.

- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS .

- In Vivo:

- Dosing: Administer orally (5–50 mg/kg) or intravenously to assess bioavailability.

- Tissue Distribution: Use radiolabeled (¹⁴C) compound and autoradiography .

- Toxicity: Conduct acute (14-day) and subchronic (90-day) studies in rodents, tracking liver/kidney biomarkers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.